molecular formula C14H18BrNO3 B1345835 tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate CAS No. 740842-73-3

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Cat. No.: B1345835
CAS No.: 740842-73-3
M. Wt: 328.2 g/mol
InChI Key: GOTCHZNAPXYRGA-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO3 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Orally Active CCR5 Antagonists

Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate plays a crucial role in the synthesis of orally active CCR5 antagonists, which are important for their potential in treating conditions such as HIV. The practical synthesis methodology developed by Ikemoto et al. (2005) involves a series of reactions starting with esterification, followed by an intramolecular Claisen type reaction, and finally Suzuki−Miyaura coupling to yield the desired CCR5 antagonist. This process demonstrates the compound's utility in creating therapeutically relevant molecules through an efficient and scalable method Ikemoto et al., 2005.

Process Development for Kinase Inhibitors

In the realm of kinase inhibitors, which are critical in cancer therapy, this compound serves as a key intermediate. Naganathan et al. (2015) report on the scalable synthesis of this compound, showcasing its incorporation into a benzoxazepine core present in several kinase inhibitors. Their work not only provides a detailed account of the synthesis process but also emphasizes the compound's significance in the preparation of molecules with potential anticancer activity Naganathan et al., 2015.

Radiopharmaceutical Development

Another intriguing application of this compound is in the synthesis of radiopharmaceuticals. Xiao-shu He et al. (1994) developed a potent SPECT imaging agent for diazepam-insensitive benzodiazepine receptors, demonstrating the compound's versatility and importance in medical diagnostics and research. The synthesis involves a palladium-mediated stannylation followed by iododestannylation, highlighting the compound's role in creating high-affinity, selective radioligands Xiao-shu He et al., 1994.

Mechanism of Action

Properties

IUPAC Name

tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTCHZNAPXYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649328
Record name tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740842-73-3
Record name tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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